molecular formula C13H17N3O4S2 B4989554 4-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide

4-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide

Cat. No.: B4989554
M. Wt: 343.4 g/mol
InChI Key: SEZWIDSWDSIVAE-UHFFFAOYSA-N
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Description

4-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a methyl group, and a sulfamoyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. The thiophene ring is then functionalized with the necessary substituents through a series of reactions, including sulfonation and amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

4-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: The compound’s structure suggests it could have therapeutic potential, possibly as an anti-inflammatory or antimicrobial agent.

    Industry: It may be used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

4-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide is unique due to its specific combination of functional groups and the presence of both an oxazole and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-13(2,3)10-6-11(15-20-10)16-22(18,19)8-5-9(21-7-8)12(17)14-4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZWIDSWDSIVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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